5-[(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one
Description
5-[(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole, piperidine, and pyrimidine moieties, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
5-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c27-21-11-17-10-18(4-5-19(17)25-21)31(28,29)26-8-6-15(7-9-26)13-30-22-12-20(23-14-24-22)16-2-1-3-16/h4-5,10,12,14-16H,1-3,6-9,11,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRHHGIHGZZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of the Pyrimidine Intermediate: The cyclobutylpyrimidine moiety can be synthesized through a series of reactions starting from commercially available precursors.
Synthesis of the Piperidine Intermediate: The piperidine ring is often introduced via nucleophilic substitution reactions.
Coupling of Intermediates: The pyrimidine and piperidine intermediates are coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on different parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
5-[(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as anti-cancer agents.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Used in the development of thalidomide-based PROTACs.
Uniqueness
5-[(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
